molecular formula C24H30ClNO4 B1671395 Ethaverine hydrochloride CAS No. 985-13-7

Ethaverine hydrochloride

Cat. No. B1671395
CAS RN: 985-13-7
M. Wt: 431.9 g/mol
InChI Key: UPUDVKWQBVIKBG-UHFFFAOYSA-N
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Description

Ethaverine hydrochloride is a drug that belongs to the class of enzyme inhibitors . It’s an alkaloid prepared synthetically from opium with no narcotic properties . It directly relaxes all smooth muscles, especially when they have been . It inhibits the activity of malonic acid decarboxylase, an enzyme involved in the synthesis of catecholamines . This compound is used for the treatment of symptoms of autoimmune diseases .


Molecular Structure Analysis

The molecular formula of this compound is C24H29NO4 · HCl . Its molecular weight is 431.95 . The SMILES string representation is Cl.CCOc1ccc(Cc2nccc3cc(OCC)c(OCC)cc23)cc1OCC .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 431.95 . Its storage temperature is 2-8°C . The empirical formula is C24H29NO4 · HCl .

Scientific Research Applications

Dopamine Content Inhibition in PC12 Cells

Ethaverine hydrochloride demonstrates inhibitory effects on dopamine content in PC12 cells. It decreases dopamine content in a concentration-dependent manner, indicating its potential application in studies related to dopamine regulation and associated neuronal functions. This inhibition is achieved through the suppression of tyrosine hydroxylase activity, impacting dopamine synthesis (Shin et al., 2001).

Enhancing Vascular Barrier Function

A study aimed at identifying drugs to enhance vascular barrier function found this compound effective in stabilizing vascular endothelial cell junctions. It blocks ADP-ribosylation factor 6 activation, resulting in enhanced VE-cadherin membrane localization. This finding is significant for developing treatments for retinal vascular diseases (Jiang et al., 2020).

Monoamine Oxidase Inhibition

Ethaverine exhibits inhibitory effects on monoamine oxidase (MAO) activity in the mouse brain. This action is concentration-dependent, and the compound preferentially inhibits type B MAO activity. This property of ethaverine could contribute to the regulation of catecholamine content, which is crucial in neurological studies (Lee et al., 2001).

Mechanism of Action

Mode of Action

Ethaverine hydrochloride acts as an antagonist for the 5-HT2 and D2 receptors . By blocking these receptors, it can alter the neurotransmission of serotonin and dopamine, respectively . In the case of CDK5, this compound inhibits its activity, which can lead to a decrease in cell proliferation and migration, particularly in non-small cell lung cancer cell lines .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the signaling pathway of serotonin and dopamine due to its antagonistic action on the 5-HT2 and D2 receptors . By blocking these receptors, it can disrupt the normal signaling of these neurotransmitters, potentially leading to various downstream effects . In terms of CDK5, this compound’s inhibitory action can affect various regulatory pathways in the central nervous system and non-neuronal tissues .

Pharmacokinetics

As a derivative of papaverine, it is known to inhibit cardiac l-type calcium channels , which could potentially impact its bioavailability and distribution within the body .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the stabilization of endothelial cell junctions and enhancement of the vascular barrier . This is achieved by blocking ADP-ribosylation factor 6 (ARF6) activation, which results in enhanced VE-cadherin membrane localization . Additionally, it has been shown to inhibit cell proliferation and migration in non-small cell lung cancer cell lines by targeting CDK5 .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its action is especially pronounced when spasm is present on coronary, cerebral, pulmonary, and peripheral arteries . .

Future Directions

Ethaverine hydrochloride has been identified as a potential drug that can enhance the vascular barrier function by stabilizing vascular endothelial cell junctions . It has shown efficacy in an animal model of retinal permeability . These findings suggest that this compound could have potential therapeutic efficacy in retinal vascular diseases .

Relevant Papers One of the relevant papers is “Apigenin and this compound Enhance Retinal Vascular Barrier In Vitro and In Vivo” published in Translational Vision Science & Technology in May 2020 . Another relevant paper is “ETHAVERINE IN THE TREATMENT OF ANGINA PECTORIS” published in JAMA .

properties

IUPAC Name

1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxyisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO4.ClH/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;/h9-12,14-16H,5-8,13H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUDVKWQBVIKBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OCC)OCC)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

486-47-5 (Parent)
Record name Ethaverine hydrochloride
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DSSTOX Substance ID

DTXSID2047779
Record name Ethaverine hydrochloride
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Molecular Weight

431.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

985-13-7
Record name Ethaverine hydrochloride
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Record name Ethaverine hydrochloride
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Record name Ethaverine hydrochloride
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Record name Ethaverine hydrochloride
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Record name Isoquinoline, 1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-, hydrochloride (1:1)
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Record name Ethaverine hydrochloride
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Record name Ethaverine hydrochloride
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Record name ETHAVERINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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